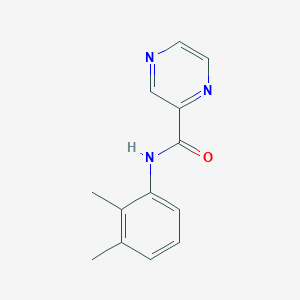

![molecular formula C19H16N2O3 B5539385 methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate](/img/structure/B5539385.png)

methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” is a chemical compound with the molecular formula C23H24N2O3 . It is a derivative of quinoline, a class of compounds that have been found to possess diverse pharmacological properties .

Molecular Structure Analysis

The molecular structure of “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” can be represented by the SMILES notation: CC©CC(C(=O)OC)NC(=O)c1cc(nc2c1cccc2)c3ccccc3 . This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.科学的研究の応用

Antibacterial Activity

Methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate is a compound with potential antibacterial properties. A related study synthesized a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives, including this compound . These derivatives were evaluated for their antibacterial activity against Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), as well as methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that some compounds displayed good antibacterial activity against Staphylococcus aureus. Notably, Compounds 5a4 and 5a7 exhibited the best inhibition, with MIC values of 64 μg/mL against Staphylococcus aureus and 128 μg/mL against Escherichia coli, respectively. Additionally, Compound 5a4 demonstrated low cytotoxicity .

Medicinal Chemistry

The synthesis of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate involves several steps, including Doebner reaction, amidation, reduction, acylation, and amination. Characterization by 1H-NMR, 13C-NMR, and HRMS ensures the compound’s identity . Researchers may explore further modifications of this scaffold to enhance its antibacterial properties or investigate its potential as a lead compound for drug development.

Zeolite-Catalyzed Reactions

The condensation followed by cyclization of aniline and acetophenone has been employed to synthesize related 2,4-diphenyl-2-methyl-1,2-dihydroquinoline compounds using a zeolite catalyst . While this specific reaction doesn’t directly involve methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate, it highlights the broader interest in quinoline derivatives and their applications.

将来の方向性

The future directions for research on “methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate” and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities. Given the pharmacological significance of quinoline derivatives, there may be potential for the development of new therapeutic agents .

作用機序

Target of Action

The primary targets of methyl N-[(2-phenyl-4-quinolinyl)carbonyl]glycinate are currently unknown. This compound is a part of a collection of rare and unique chemicals used for early discovery research

Pharmacokinetics

Some predicted physicochemical properties of the compound include a density of 12±01 g/cm³, a boiling point of 5650±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . These properties can influence the compound’s bioavailability and pharmacokinetics.

特性

IUPAC Name |

methyl 2-[(2-phenylquinoline-4-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-24-18(22)12-20-19(23)15-11-17(13-7-3-2-4-8-13)21-16-10-6-5-9-14(15)16/h2-11H,12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABPSANCMAHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-phenylquinolin-4-yl)formamido]acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-[(5-phenyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5539304.png)

![2-[2-(dimethylamino)ethyl]-8-[(4-methyl-1H-imidazol-5-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5539321.png)

![N-(2-methoxyethyl)-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5539333.png)

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![4-[4-(pyridin-3-ylmethyl)-1,4-diazepan-1-yl]pyrimidine-5-carboxylic acid](/img/structure/B5539356.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)